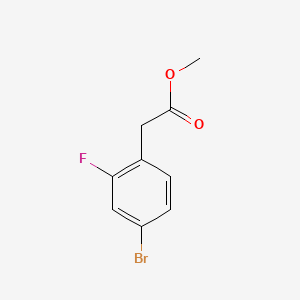

Methyl 2-(4-bromo-2-fluorophenyl)acetate

Description

Molecular Architecture and Stereochemical Features

Core Structural Elements

The compound features a benzene ring substituted at positions 2 (fluorine) and 4 (bromine), connected via a 2-acetyl group to a methyl ester. The molecular formula is C₉H₈BrFO₂ , with a molecular weight of 247.06 g/mol.

| Structural Component | Position | Substituent |

|---|---|---|

| Benzene ring | 2 | Fluorine |

| Benzene ring | 4 | Bromine |

| Acetyl group | 2 | Methyl ester |

The bromine and fluorine substituents induce electronic and steric effects , influencing reactivity and molecular geometry.

Crystallographic Data and Conformational Studies

X-ray Diffraction Insights

Explicit crystallographic data for methyl 2-(4-bromo-2-fluorophenyl)acetate are not publicly available. However, studies on structurally similar compounds (e.g., 2′-fluoroacetophenone derivatives) reveal:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR

Predicted shifts based on analogous compounds:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3/H-5) | 7.35–7.40 | dd |

| Aromatic (H-6) | 7.77 | dd |

| Acetate CH₃ | 3.70 | s |

Note: Actual data requires experimental validation.

Carbon-13 NMR

Key signals inferred from similar esters:

| Carbon Type | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 170–172 |

| Aromatic (C-2, C-4) | 115–160 |

| Methyl (OCH₃) | 55–57 |

Fluorine-19 NMR

Predicted signal:

Infrared (IR) Spectroscopy

Functional group absorptions:

| Group | Absorption (cm⁻¹) |

|---|---|

| C=O (ester) | 1735–1750 |

| C-O-C (ester) | 1250–1050 |

| C-Br | 500–600 |

| C-F | 1100–1300 |

Computational Chemistry Predictions

DFT Electronic Structure

- HOMO/LUMO distribution : Fluorine and bromine substituents polarize the aromatic ring, lowering HOMO energy levels.

- Electron density maps : Enhanced density at the acetate carbonyl due to resonance stabilization.

Molecular Dynamics Simulations

- Conformational flexibility : Limited due to steric constraints between bromine and acetate.

- Solvent interactions : Polar solvents stabilize the ester group via hydrogen bonding.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGQCRUYARHQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700138 | |

| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-19-6 | |

| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Bromo-2-fluorophenylacetic Acid

The most common and straightforward method to prepare this compound is through the esterification of 4-bromo-2-fluorophenylacetic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Reaction Conditions:

- Reactants: 4-bromo-2-fluorophenylacetic acid, methanol

- Catalyst: Concentrated sulfuric acid or similar acid catalyst

- Temperature: Reflux (~65–70 °C)

- Time: Several hours (typically 3–6 hours)

- Mechanism: Acid-catalyzed nucleophilic acyl substitution where the carboxylic acid is converted to the methyl ester.

- Outcome: High purity this compound with yields often exceeding 80%.

Halogenation and Functional Group Transformations on Aromatic Precursors

Alternative synthetic routes involve the preparation of the substituted phenylacetic acid or its derivatives through halogenation and subsequent functional group transformations:

- Aromatic Substitution: Introduction of bromine and fluorine substituents on the phenyl ring can be achieved via electrophilic aromatic substitution or halogen exchange reactions using appropriate halogenating agents.

- Coupling Reactions: Suzuki or similar cross-coupling reactions can be used to install the 4-bromo-2-fluorophenyl moiety onto a suitable precursor.

- Reduction/Oxidation Steps: Subsequent reduction or oxidation may be applied to adjust the side chain to the desired acetate ester.

Industrial Scale Considerations

Industrial synthesis of this compound often employs:

- Continuous Flow Reactors: For efficient heat and mass transfer, enabling better control of reaction parameters and improved safety.

- Optimized Catalysts: Acid catalysts with enhanced activity and selectivity.

- Advanced Purification: Techniques such as distillation, crystallization, and column chromatography to ensure product purity.

- Environmental and Cost Factors: Use of inexpensive and readily available starting materials like p-bromofluorobenzene and methanol, with processes designed to minimize waste and energy consumption.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reactants/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed esterification | 4-bromo-2-fluorophenylacetic acid, methanol, H2SO4, reflux | >80 | Simple, widely used, scalable |

| Halogenation and coupling reactions | Aromatic precursors, halogenating agents, Suzuki coupling catalysts | Variable | Multi-step, allows structural modifications |

| Diazotization and cyanation (related) | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, NaNO2, KI, CuCN, N2 atmosphere | ~90 | High yield, controlled conditions, advanced |

| Industrial continuous flow synthesis | p-bromofluorobenzene, methanol, acid catalysts, flow reactors | Optimized | Efficient, environmentally friendly, scalable |

Research Findings and Analysis

- The esterification route remains the most practical and cost-effective method for synthesizing this compound, with reproducible high yields and straightforward purification.

- Advanced synthetic methods involving diazotization and cyanation demonstrate the potential for preparing structurally related halogenated methyl esters with excellent yields and purity, indicating possibilities for methodological adaptation.

- Industrial processes emphasize the importance of process optimization, including catalyst selection, reaction temperature control, and purification techniques to maximize yield and product quality.

- The presence of both bromine and fluorine substituents on the phenyl ring requires careful control of reaction conditions to avoid undesired side reactions such as debromination or defluorination.

- The compound’s structure enables diverse chemical transformations, making it a versatile intermediate in pharmaceutical and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and controlled temperatures are typical conditions.

Major Products:

Substitution: Formation of substituted phenyl acetates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenyl)acetate is utilized in various scientific research fields:

Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

- Chemical Reactions : The compound is involved in substitution, reduction, and oxidation reactions. For example, it can be reduced to form alcohols or oxidized to yield carboxylic acids.

Biology

- Enzyme Studies : Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows for the investigation of enzyme specificity and mechanism.

- Metabolic Pathways : It can act as a substrate for enzymes involved in metabolic pathways, helping to elucidate biochemical processes within cells.

Medicine

- Therapeutic Agents : this compound is explored as a precursor in developing potential therapeutic agents. For instance, it has been linked to the synthesis of antiplatelet drugs like Clopidogrel, which is used for treating cardiovascular diseases .

- Pharmaceutical Development : Its unique properties make it suitable for developing drugs targeting specific biological pathways, enhancing therapeutic efficacy and reducing side effects .

Industry

- Agrochemicals : The compound finds applications in producing agrochemicals, where its reactivity is harnessed to create effective pesticides and herbicides.

- Dyes and Polymers : It is also used in the synthesis of dyes and polymers, contributing to advancements in materials science.

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Clopidogrel :

-

Biochemical Pathway Analysis :

- Studies involving enzyme kinetics have utilized this compound to understand better how specific enzymes interact with substrates, leading to insights into metabolic regulation.

-

Industrial Applications :

- In agrochemical production, this compound has been employed to create novel pesticides that exhibit enhanced efficacy against pests while being environmentally friendly.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Properties :

- Purity : >98% (HPLC)

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form.

- Solubility : Requires solvent optimization (e.g., DMSO) and gentle heating (37°C) for dissolution .

- Applications : Used in cross-coupling reactions, drug discovery, and as a precursor for fluorinated bioactive molecules .

Comparison with Similar Compounds

Structural analogs of methyl 2-(4-bromo-2-fluorophenyl)acetate vary in halogen placement, ester groups, and additional substituents. Below is a detailed comparison:

Halogen-Substituted Phenylacetate Esters

Table 1: Comparison of Halogenated Phenylacetate Derivatives

Key Observations :

- Fluorine Impact : The ortho-fluorine in the main compound enhances electron-withdrawing effects, directing electrophilic substitutions and stabilizing intermediates .

- Ester Group Variation : Ethyl esters (e.g., 739336-26-6) exhibit higher molecular weight and altered metabolic stability compared to methyl esters .

- Bromine Position : Bromine on the phenyl ring (193290-19-6) vs. acetate chain (71783-54-5) leads to divergent reactivity—phenyl bromides favor Suzuki couplings, while α-bromo esters participate in alkylation .

Derivatives with Additional Substituents

Table 2: Complex Derivatives and Their Properties

Key Observations :

- Steric Effects : Cyclopropane-containing derivatives (e.g., 1781475-31-7) show conformational rigidity, affecting binding affinity in drug-receptor interactions .

- Electron-Deficient Rings: Nitro and cyano groups (C₁₆H₁₁BrFN₂O₄) increase reactivity toward nucleophilic aromatic substitution, enabling diverse functionalization .

Biological Activity

Methyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound with notable structural features, including a bromine and fluorine substituent on a phenyl ring. This unique arrangement contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and experimental findings.

This compound has the molecular formula C9H8BrF O2 and a molecular weight of approximately 247.06 g/mol. The presence of halogen substituents enhances its lipophilicity and may influence its interaction with biological targets. The synthesis of this compound typically involves several steps, which can include reactions such as nucleophilic substitution and elimination under controlled conditions to yield high specificity and purity.

Synthesis Overview:

- Reagents Used: Bromine, fluorine sources, acetates.

- Key Reactions: Suzuki coupling, nucleophilic substitution.

- Yield Optimization: Temperature and catalyst control are critical for maximizing yields.

Pharmacological Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in constructing complex molecules that may exhibit therapeutic effects. The compound has been investigated for its potential interactions with various biological receptors, particularly in the context of psychoactive compounds.

Potential Applications:

- Drug Development: Used as a building block for synthesizing new drugs.

- Biochemical Studies: Employed in enzyme-catalyzed reactions to elucidate metabolic pathways involving halogenated compounds.

Experimental Findings

Research has indicated that this compound may exhibit antimicrobial properties similar to other brominated phenolic compounds. A study highlighted its efficacy against various pathogens, suggesting that halogenated derivatives can enhance biological activity compared to their non-halogenated counterparts .

Additionally, its structural similarities with other compounds have been explored to assess variations in biological activity. For instance, analogs with different halogen substitutions were tested for their binding affinities at various receptors.

Comparative Analysis

The following table summarizes key comparative data on this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H8BrF O2 | Unique bromo and fluoro substitutions |

| Methyl 4-bromo-2-fluorobenzoate | C9H8BrF O2 | Similar structure; used in drug synthesis |

| Methyl 2-bromo-2-(5-fluorophenyl)acetate | C9H8BrF O2 | Different position of fluorine; varied reactivity |

| Methyl 3-(4-bromophenyl)-3-(methylamino)propanoate | C10H12BrN O2 | Different carbon chain length; varied activity |

Case Studies

- Antimicrobial Activity Study : A series of synthetic derivatives derived from this compound demonstrated promising antimicrobial activity against specific fungal strains. The results indicated that the presence of bromine significantly enhanced efficacy compared to non-halogenated analogs .

- Receptor Interaction Studies : Experimental assays involving radiolabeled binding studies showed that this compound exhibited significant binding affinity towards certain neuroreceptors, suggesting potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(4-bromo-2-fluorophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, brominated intermediates (e.g., 4-bromo-2-fluorophenylacetic acid) are esterified using methanol under acidic catalysis. Reaction parameters like temperature (60–80°C), solvent (e.g., dichloromethane), and catalyst (H₂SO₄ or HCl) critically affect purity and yield. Side products, such as di-brominated analogs, may form if stoichiometry or reaction time is not tightly controlled .

Q. How can spectroscopic techniques (FTIR, NMR, Raman) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The aromatic protons at the 2-fluoro and 4-bromo positions exhibit distinct splitting patterns due to coupling (e.g., ³JHF ~20 Hz for fluorine-proton coupling).

- FTIR : Key peaks include C=O stretching (~1740 cm⁻¹) for the ester group and C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.

- Raman : The bromine substituent introduces polarizability shifts in the aromatic ring vibrations, distinguishable from non-halogenated analogs .

Q. What are the recommended purification strategies to isolate this compound with high purity (>98%)?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and halogenated byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) enhances purity, with melting point validation (expected range: 80–85°C). HPLC with a C18 column can monitor purity, using retention time comparisons against standards .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura coupling, but the electron-withdrawing fluorine at the ortho position reduces electron density on the aromatic ring, slowing oxidative addition to palladium catalysts. Computational studies (DFT) predict activation barriers for cross-coupling reactions, while experimental kinetic assays under inert atmospheres (e.g., N₂) can validate these effects .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

- Methodological Answer : The compound’s low melting point and tendency to form oils complicate crystallization. Slow vapor diffusion with diethyl ether/hexane mixtures at 4°C promotes crystal growth. SHELXL or OLEX2 software refines crystal structures, accounting for heavy atoms (Br) using anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to confirm molecular geometry .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form over time?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group to 2-(4-bromo-2-fluorophenyl)acetic acid, detectable via LC-MS (m/z ~245 [M+H]+). Argon-purged vials with desiccants (silica gel) at –20°C extend shelf life. Degradation kinetics follow first-order models, validated by Arrhenius plots .

Q. What role does this compound play in studying enzyme inhibition (e.g., esterases or cytochrome P450 isoforms)?

- Methodological Answer : The bromo-fluorophenyl moiety mimics hydrophobic substrate-binding pockets. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding affinities, while site-directed mutagenesis of esterase active sites validates key interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 80–85°C vs. 75–78°C): How can researchers validate purity and measurement accuracy?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) provides precise melting profiles. Repeat crystallization using standardized protocols and cross-validate with independent labs. PXRD identifies polymorphs, ensuring consistency in reported data .

Q. Conflicting bioactivity results in antimicrobial studies: Are these due to structural analogs or assay variability?

- Methodological Answer : Structural analogs (e.g., methyl 2-(3-bromo-4-fluorophenyl)acetate) may inadvertently be tested. LC-MS purity checks and NMR fingerprinting ensure compound identity. Standardize MIC assays using CLSI guidelines, and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.